molecular formula C20H18N2O6S B15143201 3,4,5-trihydroxy-N-[4-[(4-methylphenyl)sulfonylamino]phenyl]benzamide

3,4,5-trihydroxy-N-[4-[(4-methylphenyl)sulfonylamino]phenyl]benzamide

Cat. No.: B15143201
M. Wt: 414.4 g/mol
InChI Key: JEZNIHXKGRBFON-UHFFFAOYSA-N
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Description

3,4,5-trihydroxy-N-[4-[(4-methylphenyl)sulfonylamino]phenyl]benzamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features multiple hydroxyl groups and a sulfonylamino group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trihydroxy-N-[4-[(4-methylphenyl)sulfonylamino]phenyl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the core benzamide structure, followed by the introduction of hydroxyl groups and the sulfonylamino group. Common reagents used in these reactions include sulfonyl chlorides, amines, and hydroxylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trihydroxy-N-[4-[(4-methylphenyl)sulfonylamino]phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group or modify the aromatic rings.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce de-sulfonylated derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3,4,5-trihydroxy-N-[4-[(4-methylphenyl)sulfonylamino]phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving oxidative stress and inflammation.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,4,5-trihydroxy-N-[4-[(4-methylphenyl)sulfonylamino]phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing enzyme activity and cellular processes. The sulfonylamino group may interact with proteins and other biomolecules, modulating their function and stability.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-trihydroxybenzamide: Lacks the sulfonylamino group, making it less versatile in certain reactions.

    N-[4-[(4-methylphenyl)sulfonylamino]phenyl]benzamide: Does not have hydroxyl groups, limiting its redox activity.

    3,4-dihydroxy-N-[4-[(4-methylphenyl)sulfonylamino]phenyl]benzamide: Missing one hydroxyl group, affecting its chemical reactivity.

Uniqueness

3,4,5-trihydroxy-N-[4-[(4-methylphenyl)sulfonylamino]phenyl]benzamide stands out due to its combination of hydroxyl and sulfonylamino groups, providing a unique balance of reactivity and stability. This makes it a valuable compound for diverse applications in research and industry.

Properties

Molecular Formula

C20H18N2O6S

Molecular Weight

414.4 g/mol

IUPAC Name

3,4,5-trihydroxy-N-[4-[(4-methylphenyl)sulfonylamino]phenyl]benzamide

InChI

InChI=1S/C20H18N2O6S/c1-12-2-8-16(9-3-12)29(27,28)22-15-6-4-14(5-7-15)21-20(26)13-10-17(23)19(25)18(24)11-13/h2-11,22-25H,1H3,(H,21,26)

InChI Key

JEZNIHXKGRBFON-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3)O)O)O

Origin of Product

United States

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